Boc-Arg(NO2)-OH
Description
Significance of Boc-Arg(NO2)-OH as a Building Block in Complex Molecular Synthesis
Application in the Development of Bioactive Molecules
This compound serves as a fundamental building block for the synthesis of a diverse array of bioactive molecules, primarily peptides and peptidomimetics. Its utility lies in its ability to introduce modified arginine residues, which can significantly influence the biological activity, stability, and pharmacokinetic properties of the resulting compounds sigmaaldrich.com.
Development of Antimicrobial Agents: Research has explored the synthesis of peptide-heterocycle conjugates incorporating this compound for potential antimicrobial applications. Studies have focused on creating shorter peptide sequences, such as di-, tri-, and tetrapeptides, linked to heterocyclic moieties. These investigations have revealed that the antibacterial activity of these synthesized peptides often correlates with their chain length, with longer peptides demonstrating enhanced efficacy against various bacterial strains jetir.orgimist.ma. For instance, while dipeptides incorporating this compound showed no activity, tri- and tetrapeptides exhibited some activity, suggesting that the incorporation of modified arginine residues can contribute to the development of novel antimicrobial agents jetir.org.
| Peptide Type/Sequence Fragment | Role of this compound | Observed Activity Trend |
| Dipeptide (e.g., Xaa-Arg(NO2)) | Building block | No activity observed |
| Tripeptide (e.g., Xaa-Xaa-Arg(NO2)) | Building block | Some activity observed |
| Tetrapeptide (e.g., Xaa-Xaa-Xaa-Arg(NO2)) | Building block | Increased activity observed |
Synthesis of Nitric Oxide Synthase (NOS) Inhibitors: In pharmaceutical development, this compound is employed in the synthesis of nitric oxide synthase (NOS) inhibitors. These compounds are critical for developing therapeutic agents targeting cardiovascular diseases and other conditions where the modulation of nitric oxide pathways is important chemimpex.com. By serving as a precursor, this compound facilitates the creation of molecules that can precisely interact with and inhibit NOS enzymes.
Peptidomimetics and Enhanced Biological Properties: The strategic use of unnatural amino acids, including modified arginine derivatives like this compound, is central to the design of peptidomimetics. These molecules are engineered to mimic natural peptides but often possess superior properties, such as enhanced in vivo stability, increased potency, improved oral absorption, and greater selectivity for their biological targets sigmaaldrich.com. The incorporation of this compound can therefore lead to the development of more robust and effective therapeutic peptides.
Investigation of Protein-Protein Interactions: this compound also finds application in the creation of D-peptide analogs. These analogs, which incorporate D-amino acids, can serve as valuable tools for researchers investigating the intricate mechanisms of protein-protein interactions, offering insights into biological pathways and disease mechanisms smolecule.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSSOVRIEPAIMP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883805 | |
| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2188-18-3 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2188-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-nitroarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.891 | |
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| Record name | Boc-L-Nitroarginine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ9PP5RVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Boc Arg No2 Oh
Classical Synthetic Routes and Reaction Conditions
Classical synthetic routes for Boc-Arg(NO2)-OH often rely on established protection and functionalization strategies for amino acids.
The introduction of the Boc protecting group onto the alpha-amino group of arginine derivatives is a cornerstone of peptide synthesis and organic chemistry ontosight.aiorganic-chemistry.org. This protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) bloomtechz.comorgsyn.org.
Reaction Mechanism: The Boc group is an acid-labile protecting group, effectively masking the amine's nucleophilicity and preventing unwanted side reactions during subsequent synthetic steps ontosight.aiorganic-chemistry.org. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of Boc anhydride, leading to the formation of a carbamate (B1207046) linkage and the release of tert-butanol (B103910) and carbon dioxide orgsyn.org.
Reaction Conditions: This protection is commonly performed in the presence of a base to neutralize the acidic byproducts and facilitate the reaction. Bases such as triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃) are frequently used bloomtechz.comgoogle.comgoogle.comsigmaaldrich.com. Solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), dioxane, or aqueous mixtures are suitable organic-chemistry.orgbloomtechz.comorgsyn.orggoogle.com. The reaction is typically carried out at room temperature or slightly elevated temperatures sigmaaldrich.com. For example, Boc protection of N'-nitro-L-arginine can be performed using Boc anhydride in DMF or DCM with a base like K₂CO₃ bloomtechz.com.
The introduction of the nitro group onto the guanidine (B92328) side chain of arginine is a critical step in preparing this compound. This modification is often performed on L-arginine or its protected derivatives bloomtechz.commdpi.com.
Reaction Mechanism: The guanidine group of arginine is a basic and nucleophilic moiety. Nitration typically involves treating the substrate with a nitrating agent. While direct nitration of free arginine can be complex due to the reactive nature of the guanidine group, methods exist to achieve this transformation, often on pre-protected arginine derivatives bloomtechz.commdpi.com. The nitro group is attached to one of the nitrogen atoms of the guanidine moiety bloomtechz.comguidechem.com.
Reaction Conditions: Nitration of the guanidine group can be achieved using various nitrating agents. For instance, the synthesis of N'-nitro-L-arginine, a precursor to this compound, can be achieved through the nitration of L-arginine or its hydrochloride salt bloomtechz.com. Nitrating agents like nitric acid, often in combination with sulfuric acid (mixed acid), are common for nitrating guanidine structures at.ua. However, specific conditions for nitrating Boc-protected arginine derivatives are detailed in literature, often involving milder conditions to preserve the Boc group bloomtechz.com. For example, research has explored the use of the NO₂ group as a protecting group for arginine in peptide synthesis, indicating its stability and potential for selective removal nih.gov.
The synthesis of this compound employs a range of standard organic reagents and solvents.
Key Reagents:
L-Arginine or N'-nitro-L-arginine: The starting material bloomtechz.com.
Di-tert-butyl dicarbonate (Boc₂O): The Boc protecting agent bloomtechz.comorgsyn.org.
Bases: Triethylamine (TEA), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or diisopropylethylamine (DIEA) for Boc protection and coupling reactions bloomtechz.comgoogle.comgoogle.comsigmaaldrich.commdpi.com.
Nitrating Agents: Nitric acid (HNO₃), often in combination with sulfuric acid (H₂SO₄) for nitration steps at.ua.
Coupling Reagents (if applicable in multi-step synthesis): HBTU, HOBt, EDC, TBTU are used in peptide bond formation steps involving this compound mdpi.comnih.govscispace.com.
Acids: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection or pH adjustment orgsyn.orggoogle.comoup.com.
Common Solvents:
For Boc Protection: Dimethylformamide (DMF), dichloromethane (DCM), dioxane, tert-butanol/water mixtures, acetonitrile/water mixtures organic-chemistry.orgbloomtechz.comorgsyn.orggoogle.comsigmaaldrich.com.
For Nitration: Aqueous acids (e.g., sulfuric acid, nitric acid) at.ua.
For Coupling/Further Reactions: DMF, DCM, Tetrahydrofuran (THF) mdpi.comnih.govgoogle.com.
Table 2.1.3: Common Reagents and Solvents in this compound Synthesis
| Reagent/Solvent | Role |
| L-Arginine / N'-nitro-L-arginine | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | tert-Butoxycarbonyl (Boc) protecting agent |
| Triethylamine (TEA) | Base for Boc protection |
| Sodium Hydroxide (NaOH) | Base for Boc protection, pH adjustment |
| Potassium Carbonate (K₂CO₃) | Base for Boc protection |
| Nitric Acid (HNO₃) | Nitrating agent |
| Sulfuric Acid (H₂SO₄) | Nitrating agent, catalyst, solvent |
| Trifluoroacetic Acid (TFA) | Boc deprotection, pH adjustment |
| Dimethylformamide (DMF) | Solvent for Boc protection and coupling reactions |
| Dichloromethane (DCM) | Solvent for Boc protection and coupling reactions |
| Dioxane | Solvent for Boc protection |
| Tetrahydrofuran (THF) | Solvent for coupling reactions, reagent solvent |
Advanced and Optimized Synthetic Approaches
Research efforts have focused on improving the efficiency, purity, and scalability of this compound synthesis.
Achieving high purity is paramount for intermediates used in peptide synthesis and pharmaceutical development.
Purification Methods: Techniques such as recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are employed to isolate pure this compound nih.gov. The choice of solvent for recrystallization is critical and depends on the solubility characteristics of the compound, with solvents like DMSO (in small amounts) and methanol (B129727) (slightly heated) being noted bloomtechz.com.
Optimized Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, reagent stoichiometry, and solvent selection can significantly impact purity and yield. For instance, controlling the pH during Boc protection is crucial for efficient reaction and minimizing side products orgsyn.orggoogle.com. The use of specific coupling reagents and optimized reaction sequences in multi-step syntheses also contributes to higher purity mdpi.comnih.gov. The NO₂ group has been revisited as a protecting group for arginine in solid-phase peptide synthesis due to its ability to prevent side reactions and its ease of removal nih.gov.
Scaling up the synthesis of this compound for industrial production requires robust and cost-effective methods.
Process Optimization: Industrial synthesis focuses on maximizing yield, minimizing by-products, reducing solvent usage, and ensuring process safety and reproducibility. Continuous flow processes, such as those used in nitroguanidine (B56551) synthesis, can offer advantages in terms of control and efficiency at.ua.
Starting Material Sourcing: The availability and cost of starting materials like L-arginine and Boc anhydride are important considerations for industrial production google.com.
Compound List
this compound (N-Boc-N'-nitro-L-arginine)
L-Arginine
N'-nitro-L-arginine
Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)
Triethylamine (TEA)
Sodium hydroxide (NaOH)
Potassium carbonate (K₂CO₃)
Trifluoroacetic acid (TFA)
Dimethylformamide (DMF)
Dichloromethane (DCM)
Dioxane
Tetrahydrofuran (THF)
HBTU
HOBt
EDC
TBTU
Nitric acid (HNO₃)
Sulfuric acid (H₂SO₄)
N-Boc-ethylenediamine
N-Boc-Gly-OH
N-Boc-L-asparagine
N-Boc-L-arginine hydrochloride monohydrate
Nα-Boc-Nω-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-L-arginine (Boc-Arg(Pbf)-OH)
Nα-Boc-Nω-tosyl-L-arginine (Boc-Arg(Tos)-OH)
Nitroguanidine
Guanidine sulfate (B86663)
Guanidine nitrate (B79036)
Solvent-Free and Continuous Flow Peptide Synthesis
Solvent-free and continuous flow methodologies represent advanced approaches in peptide synthesis, aiming to enhance reaction efficiency, reduce environmental impact, and improve process control. These techniques are increasingly explored for the synthesis of various protected amino acid derivatives, including those with modified side chains such as this compound.
General Principles and Applicability to this compound: Solvent-free synthesis often leverages mechanochemical techniques, including ball milling or reactive extrusion, where mechanical force is applied to promote chemical reactions with minimal or no bulk solvent acs.orgresearchgate.net. Continuous flow synthesis, conversely, involves the precise control of reagent streams within tubing or microreactors, enabling highly reproducible and scalable reactions chimia.ch. Generally, these methods are applicable to the synthesis of protected amino acids, facilitating efficient coupling reactions and minimizing waste byproducts acs.orgchimia.ch. For this compound, these approaches could potentially offer advantages in terms of atom economy and reduced solvent usage compared to traditional solution-phase methods.
Research Findings and Challenges for Nitroarginine (B1678959) Derivatives: While specific research detailing the direct synthesis of this compound using solvent-free or continuous flow techniques is limited in the reviewed literature, insights can be gleaned from studies involving related nitroarginine derivatives. In mechanochemical extrusion studies, nitro-arginine methyl ester, a structurally analogous compound, demonstrated notably low reactivity when coupled with other amino acids, with reported conversions ranging from 3% to 32% chemrxiv.orgresearchgate.net. This observation suggests that the presence of the nitro group on the arginine side chain may present challenges related to reactivity, solubility, or activation under the stringent conditions characteristic of solvent-free and continuous flow processes. These findings indicate that specific optimization would likely be required for the efficient synthesis of this compound using these advanced methodologies.
Data Tables and Specific Yields: Comprehensive data tables detailing specific yields, reaction times, purities, and optimized conditions for the solvent-free or continuous flow synthesis of this compound were not identified during the literature search. While general advancements in continuous flow peptide synthesis report high throughput rates and yields for other amino acid derivatives and peptide sequences google.com, direct experimental data for this compound under these specific methodologies remains scarce. The limited reactivity observed for nitroarginine methyl ester in mechanochemical extrusion chemrxiv.orgresearchgate.net highlights the need for dedicated research to establish robust protocols and generate specific performance metrics for this compound in these advanced synthetic formats.
Reactivity and Chemical Transformations of Boc Arg No2 Oh
Deprotection Strategies of Boc-Arg(NO2)-OH
The successful synthesis of peptides relies on the precise and selective removal of protecting groups at specific stages. For this compound, this involves distinct chemical pathways for cleaving the Boc and nitro groups.
The Boc group is a temporary protecting group designed for the α-amino function, and its removal is a repetitive step during the elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS). This is achieved through acidolysis, a chemical cleavage by a strong acid.
Trifluoroacetic acid (TFA) is the most common reagent for this purpose in the Boc-SPPS strategy. peptide.com Typically, a solution of 25-50% TFA in a solvent like dichloromethane (B109758) (DCM) is used to efficiently cleave the Boc group, leaving the N-terminus as a protonated amine salt. peptide.comchempep.com The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. youtube.com This deprotection step must be followed by a neutralization step, often using a base like diisopropylethylamine (DIEA), to prepare the free amine for the subsequent coupling reaction. peptide.com
Hydrogen fluoride (HF), a much stronger acid, is generally reserved for the final step in Boc-SPPS. It not only cleaves the Boc group but also most side-chain protecting groups, including the nitro group on arginine, and simultaneously cleaves the completed peptide from the resin support. peptide.compeptide.com
Table 1: Comparison of Acid Reagents for Boc Deprotection
| Reagent | Typical Concentration | Application Stage | Selectivity |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM | Repetitive N-terminal deprotection | Removes Boc group; Nitro group is stable |
| Hydrogen Fluoride (HF) | Anhydrous liquid | Final cleavage and deprotection | Removes Boc, Nitro, and other side-chain groups; Cleaves peptide from resin |
The nitro group on the guanidino side chain of arginine serves as a "permanent" protecting group throughout the peptide chain assembly. It deactivates the strongly basic guanidinium group, preventing side reactions. peptide.com While strong acids like HF can remove it, the primary method for its cleavage under milder conditions is reduction. peptide.com
This transformation is typically achieved through catalytic hydrogenation, where hydrogen gas (H2) is used with a metal catalyst such as palladium (Pd). This process reduces the nitro group (-NO2) to an amino group (-NH2), which then protonates to form the native guanidinium group. Another established method for reducing the nitro group involves the use of stannous chloride (SnCl2) in an acidic medium. peptide.comnih.gov This method can be particularly useful for on-resin deprotection before the final peptide cleavage. nih.govresearchgate.net
Common Reagents for Nitro Group Reduction:
Catalytic Hydrogenation: H2 gas with a Palladium (Pd) or Platinum (Pt) catalyst. masterorganicchemistry.com
Metal/Acid Reduction: Metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.comquimicaorganica.org
Stannous Chloride (SnCl2): A reducing agent that can be used in solution or on-resin under mildly acidic conditions. peptide.comnih.gov
The concept of orthogonality is central to modern peptide synthesis. biosynth.comiris-biotech.de It dictates that different classes of protecting groups must be removable under distinct chemical conditions, allowing for selective deprotection at any stage without affecting other protected functionalities. biosynth.comresearchgate.net
The Boc/Nitro protection scheme used in this compound is considered a non-orthogonal or "quasi-orthogonal" strategy. biosynth.com Both the Boc group and the nitro group are labile to acid, but their sensitivity differs significantly. The Boc group is removed by moderate acids like TFA, whereas the nitro group requires very strong acids like HF for cleavage. peptide.compeptide.com This differential lability allows for the selective removal of the temporary Boc group at each synthesis cycle while the permanent nitro group remains intact.
The true orthogonality is observed when comparing the removal conditions of the Boc group (acidolysis) with the primary removal method for the nitro group (reduction). The nitro group is stable to the repetitive TFA treatments used for Boc removal, and the Boc group is not affected by the conditions of catalytic hydrogenation or SnCl2 reduction used to deprotect the arginine side chain. This allows chemists to devise flexible strategies for synthesizing complex peptides, including those requiring side-chain modification before final cleavage. peptide.com
Coupling Reactions in Peptide Synthesis
This compound serves as a building block that is incorporated into a growing peptide chain through the formation of an amide (peptide) bond. nbinno.com This process requires the activation of its free carboxyl group.
The formation of a peptide bond is a condensation reaction that joins the carboxyl group of one amino acid to the amino group of another. fiveable.me For this to occur efficiently, the carboxylic acid of the incoming amino acid, such as this compound, must first be activated to make it more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. uni-kiel.de
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common coupling reagents. uni-kiel.de They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the free amine of the peptide chain, forming the new peptide bond. To increase efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included. uni-kiel.de These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization before reacting with the amine. uni-kiel.de
The general mechanism is a nucleophilic acyl substitution, where the N-terminal amine acts as the nucleophile, attacking the activated carbonyl carbon of this compound. youtube.comfiveable.me
This compound is a cornerstone of the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R.B. Merrifield. peptide.commasterorganicchemistry.com In this methodology, the peptide is assembled sequentially while anchored to an insoluble polymer resin. peptide.com
The SPPS cycle using this compound involves the following key steps:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA. chempep.com
Neutralization: The resulting ammonium salt is neutralized with a base (e.g., DIEA) to yield the free amine. peptide.com
Coupling: The incoming this compound is pre-activated with a coupling reagent (e.g., DCC or DIC) and added to the resin, where it reacts with the free amine to elongate the peptide chain. youtube.com
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. The nitro group on the arginine side chain remains in place throughout these cycles due to its stability to TFA. peptide.com In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups, including the nitro group, are removed simultaneously, typically with a strong acid like HF. peptide.compeptide.com The use of this compound allows for the reliable and controlled incorporation of arginine residues into synthetic peptides. nbinno.com
Solution-Phase Peptide Synthesis Applications
This compound is a key building block in solution-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain in a homogenous solution. nbinno.com This technique is particularly useful for the synthesis of shorter peptides or protected peptide fragments that can be later joined together in fragment condensation strategies. peptide.com The use of this compound in this context is valued for the specific chemical properties conferred by the nitro (-NO2) protecting group on the guanidino side chain of arginine.
One of the primary advantages of the nitro protecting group in solution-phase synthesis is its stability under various reaction conditions. mdpi.com Unlike other arginine protecting groups that may be prone to degradation or side reactions in common synthesis solvents, the nitro group is robust. mdpi.com Research comparing the stability of different Fmoc-protected arginine derivatives in solution found that the NO2 and Pbf analogues were completely stable over extended periods in solvents like DMF, whereas a bis-Boc protected analogue showed degradation over time. mdpi.com This stability is crucial for ensuring the integrity of the arginine residue throughout the multiple steps of a solution-phase synthesis campaign. nbinno.com
The strong electron-withdrawing nature of the nitro group significantly reduces the basicity and nucleophilicity of the guanidino function. This deactivation is critical for preventing common side reactions during peptide coupling, most notably the formation of δ-lactam by intramolecular cyclization. Studies have shown that the NO2 group minimizes the tendency for this side reaction compared to other protecting groups like Pbf and is significantly better than bis-Boc protection, which is highly prone to lactam formation. mdpi.com
For the crucial step of peptide bond formation, this compound is typically activated at its carboxyl group before being reacted with the free amino group of another amino acid or peptide. Standard coupling reagents used in solution-phase synthesis are effective for this purpose. These include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance reaction rates and suppress racemization. merckmillipore.compeptide.com Aminium/uronium salt-based reagents like HBTU are also employed for efficient coupling. peptide.comgoogle.com
The following table summarizes the stability of different arginine side-chain protecting groups in common peptide synthesis solvents, highlighting the utility of the nitro group.
| Arginine Derivative | Solvent | Stability | Notable Side Reactions |
| Fmoc-Arg(NO2)-OH | DMF, NBP | High; stable for over 10 days at RT | Low tendency for δ-lactam formation |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | High; stable for over 10 days at RT | Prone to δ-lactam formation |
| Fmoc-Arg(Boc)2-OH | DMF, NBP | Limited; degrades over time | High tendency for δ-lactam formation |
This table is generated based on stability studies of Fmoc-protected arginine analogues, which provide insight into the behavior of the protecting groups themselves.
Upon completion of the peptide synthesis, the nitro group can be removed. While it is stable to moderately strong acids like trifluoroacetic acid (TFA), it is typically cleaved under harsher conditions such as with anhydrous hydrogen fluoride (HF). peptide.com Alternatively, reductive methods like catalytic hydrogenation or reduction with reagents such as stannous chloride (SnCl2) can be used for its removal. peptide.commdpi.com
Derivatization and Functionalization Studies
Formation of Peptide Conjugates
This compound serves as a fundamental building block in the synthesis of peptides that are subsequently used in the formation of peptide conjugates. Peptide conjugates are complex molecules where a peptide is linked to another moiety, such as a drug molecule (creating a peptide-drug conjugate or PDC), a radionuclide, or a polymer, to enhance its therapeutic properties.
The role of this compound is primarily in the assembly of the peptide backbone. The synthesis of the peptide sequence is performed first, utilizing protected amino acids like this compound to ensure the correct sequence is assembled without unwanted side reactions. The nitro group provides robust protection for the arginine side chain throughout the synthesis. Once the desired peptide has been synthesized and purified, the protecting groups, including the nitro group on arginine, are typically removed.
The conjugation step, where the peptide is linked to the other molecule, usually occurs after the peptide has been fully deprotected. The conjugation chemistry does not directly involve the nitro-guanidino group. Instead, it targets other specific functional groups on the peptide, which may include:
The N-terminal amino group.
The C-terminal carboxylic acid group.
The side chain of other amino acids specifically incorporated for conjugation, such as lysine (with its primary amine) or cysteine (with its thiol group).
Therefore, this compound is a crucial component for building the peptide part of the conjugate, but its nitro-protected side chain is not the site of conjugation. The stability of the nitro group ensures that the arginine residue remains intact and unreactive until the final deprotection step, preserving the peptide's integrity for subsequent successful conjugation.
Synthesis of Reactive Peptide Intermediates (e.g., Diazomethyl Ketones, Aldehydes)
The conversion of the C-terminal carboxylic acid of a protected amino acid or peptide into a more reactive functional group, such as an aldehyde or a diazomethyl ketone, creates valuable intermediates for various applications, including the synthesis of enzyme inhibitors. However, the synthesis of such intermediates from arginine derivatives is challenging and highly dependent on the nature of the side-chain protection.
Specifically, the synthesis of optically active peptide aldehydes from Nα-Boc-arginine derivatives has been shown to be problematic when using this compound. nih.gov The standard method, which involves the reduction of an O,N-dimethyl-hydroxamate intermediate, fails to produce the desired aldehyde in satisfactory yields with nitro-protected arginine. nih.gov Research indicates that the nitro group on the guanidino function does not provide sufficient protection or deactivation; the partially reactive nature of the guanidino group under the reaction conditions appears to inhibit the formation of the aldehyde. nih.gov Similar poor results were observed with other common protecting groups like tosyl (Tos) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pmc). nih.gov
Successful synthesis of Boc-arginine aldehyde requires a more complete masking of the guanidino group's reactivity. For instance, using Nα-Boc-Arg(di-Z)-OH, where two benzyloxycarbonyl (Z) groups protect the side chain, allows for the smooth formation of the corresponding aldehyde. nih.govpeptide.com
The following table summarizes the suitability of different side-chain protected Boc-Arg-OH derivatives for the synthesis of the corresponding Boc-argininal (aldehyde).
| Starting Arginine Derivative | Suitability for Aldehyde Synthesis | Outcome |
| This compound | Poor | No satisfactory aldehyde formation |
| Boc-Arg(Tos)-OH | Poor | Leads mainly to byproducts |
| Boc-Arg(Pmc)-OH | Poor | No satisfactory aldehyde formation |
| Boc-Arg(di-Z)-OH | Good | Successful aldehyde formation in good yields |
Data derived from studies on the reduction of O,N-dimethyl-hydroxamate intermediates. nih.govpeptide.com
While specific studies on the synthesis of diazomethyl ketones directly from this compound are not widely reported, the challenges observed in aldehyde synthesis suggest that similar difficulties would arise. The synthesis of related reactive intermediates, such as arginine chloromethyl ketones, has been developed, but these procedures also require careful selection of protecting groups to avoid side reactions involving the guanidino function. nih.gov
Interaction with Organometallic Moieties
The study of interactions between protected amino acids and organometallic compounds is a specialized field of research, often aimed at developing new catalysts, creating novel biomaterials, or exploring bioorganometallic chemistry. The this compound molecule presents several potential sites for interaction with organometallic moieties, including the Boc-protected amine, the carboxylic acid, and the nitro-guanidino side chain.
The guanidino group of arginine is known to be a potential ligand for metal ions. However, in this compound, its coordination potential is significantly altered. The presence of the strongly electron-withdrawing nitro group substantially reduces the electron density and basicity of the guanidino nitrogens, making them much weaker ligands compared to an unprotected guanidinium group. Furthermore, the Nα-Boc group and the C-terminal carboxylate can also serve as coordination sites for metal centers.
Despite these potential interaction sites, specific and detailed research on the direct interaction of this compound with organometallic moieties is not extensively documented in the mainstream literature. The primary application of this compound remains firmly in the realm of peptide synthesis, where the nitro group's main purpose is to be chemically inert and to deactivate the side chain from unwanted reactions. nbinno.com Any potential interaction with an organometallic reagent would likely be considered an undesirable side reaction during a synthetic sequence. Research in organometallic chemistry involving amino acids often focuses on simpler, unprotected amino acids or those with protecting groups specifically designed to facilitate or direct interactions with metal centers, which is not the intended function of the nitro group in this context.
Spectroscopic and Structural Elucidation Studies for Boc Arg No2 Oh and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. For Boc-Arg(NO2)-OH and its derivatives, multinuclear NMR studies (¹H, ¹³C, and ¹¹⁹Sn) are employed to provide a comprehensive structural analysis. researchgate.netnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the synthesis of this compound derivatives by analyzing the chemical environment of hydrogen atoms. In organometallic complexes, changes in the chemical shifts (δ) of the ligand's protons upon coordination to a metal center, such as tin(IV), provide evidence of complex formation. researchgate.net
For instance, in organotin(IV) complexes, the proton resonances of the amino acid ligand often experience shifts compared to the free ligand. While the protons of the protective Boc group may remain relatively unchanged, the protons adjacent to the coordination site, such as the α-CH and the side-chain methylene (B1212753) groups, can show noticeable shifts. researchgate.net The aromatic protons of phenyl groups or the aliphatic protons of butyl groups attached to the tin atom typically appear as distinct multiplets in the spectrum, providing confirmation of the organometallic moiety's presence. nih.gov The absence of the carboxylic acid proton signal is a key indicator of deprotonation and coordination to the metal center. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Organotin(IV) Derivatives (Note: This table is illustrative, based on typical ranges for similar compounds described in the literature. nih.gov)
| Proton Assignment | Typical Chemical Shift Range (ppm) |
|---|---|
| Boc group (-C(CH₃)₃) | ~1.45 |
| Side Chain (-CH₂-) | 1.50 - 1.90 |
| α-CH | ~4.20 |
| NH (Amide) | ~5.25 |
| Sn-Butyl groups | 0.85 - 1.56 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A significant observation in the ¹³C NMR spectra of this compound metal complexes is the chemical shift of the carboxylate carbon. nih.gov
Upon coordination of the carboxylate group to a metal like tin(IV), its resonance typically shifts downfield compared to the free this compound ligand. nih.govresearchgate.net This downfield shift is a direct consequence of the change in the electronic environment of the carbonyl carbon upon bond formation with the metal, serving as strong evidence for coordination through the carboxylate moiety. nih.gov The signals for the carbons of the Boc group and the arginine side chain are also assigned to confirm the integrity of the ligand structure within the complex. nih.gov
Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound and its Derivatives (Note: This table is illustrative, based on typical values for N-Boc protected amino acids and their complexes. nih.govnih.govresearchgate.net)
| Carbon Assignment | Free Ligand (Approx. ppm) | Metal Complex (Approx. ppm) |
|---|---|---|
| Boc (-C (CH₃)₃) | ~80 | ~80 |
| Boc (-C(CH₃ )₃) | ~28 | ~28 |
| Side Chain (-CH₂ -) | 25 - 40 | 25 - 40 |
| α-C H | ~54 | ~54 |
| Carboxylate (-C OO) | ~176 | 179 - 182 |
For organotin(IV) derivatives of this compound, ¹¹⁹Sn NMR spectroscopy is a particularly diagnostic tool for determining the coordination number and geometry around the tin atom. researchgate.net The chemical shift value in a ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination environment of the tin nucleus. nih.gov
Generally, an increase in the coordination number of the tin atom results in an upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. nih.gov Four-coordinate organotin(IV) compounds exhibit signals in a distinct region compared to five-, six-, or even seven-coordinate complexes. nih.govresearchgate.net For example, studies on various organotin(IV) complexes have shown that ¹¹⁹Sn NMR can distinguish between tetracoordinated and hexacoordinated tin centers, with the latter appearing at significantly higher fields. researchgate.netnih.gov The presence of a single peak in the spectrum suggests the existence of only one type of tin environment in the solution. researchgate.net This technique is therefore crucial for proposing the solution-state structures of these complexes. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. In the study of this compound and its complexes, Fourier-transform infrared (FT-IR) spectroscopy is particularly valuable for identifying the ligand's coordination mode. researchgate.net
The FT-IR spectrum of free this compound shows characteristic absorption bands for its various functional groups, including the O-H stretch of the carboxylic acid, the N-H stretches of the amide and guanidino groups, the C=O stretch of the carbamate (B1207046) (Boc) and carboxylic acid, and the vibrations of the nitro group.
Upon complexation with a metal ion, the most significant changes are observed in the region of the carboxylate group vibrations. The broad O-H stretching band of the free carboxylic acid disappears, indicating deprotonation. Concurrently, the C=O stretching vibration (ν(C=O)) is replaced by two new bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group. nih.gov
The difference between the wavenumbers of these two bands (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). This analysis is central to the structural characterization of metal complexes of this compound. researchgate.net
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes (Note: This table provides typical frequency ranges. researchgate.netnih.gov)
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) |
|---|---|---|
| ν(OH) of COOH | 3300 - 2500 (broad) | Absent |
| ν(NH) | ~3400 - 3200 | ~3400 - 3200 |
| ν(C=O) of COOH | ~1710 | Absent |
| ν(C=O) of Boc | ~1690 | ~1690 |
| νₐₛ(COO⁻) | - | ~1650 - 1550 |
| νₛ(COO⁻) | - | ~1450 - 1380 |
| ν(Sn-O) | - | ~650 |
A key aspect of the structural elucidation of this compound complexes is determining whether the side-chain guanidino group is involved in coordination. The guanidino group has characteristic N-H and C=N stretching vibrations in the IR spectrum. nih.govnih.gov
Table of Compound Names
| Abbreviation/Systematic Name |
| This compound |
| Nα-(tert-Butoxycarbonyl)-Nω-nitro-L-arginine |
| Organotin(IV) |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for the characterization of this compound, primarily used to confirm its molecular weight and to gain insights into its structural integrity. The molecular formula for this compound is C11H21N5O6, which corresponds to a molecular weight of approximately 319.31 g/mol . raybiotech.comsriramchem.com
In mass spectral analysis, the molecular ion peak ([M]+ or [M+H]+) is expected to be observed at m/z corresponding to its molecular weight. For instance, a Certificate of Analysis for a commercial sample of this compound confirms that the mass spectrum is in accordance with the standard for the compound, indicating that this technique is routinely used for quality control.
While detailed fragmentation patterns for this compound are not extensively published, the fragmentation of Boc-protected amino acids is well-documented. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI). Common fragmentation pathways for Boc-protected compounds involve the loss of the Boc group or parts of it. These characteristic losses include the neutral loss of isobutylene (B52900) (C4H8, 56 Da) or the entire Boc group (100 Da). Therefore, in the mass spectrum of this compound, one might expect to see fragment ions corresponding to these losses from the molecular ion.
The table below summarizes the key mass spectrometry information for this compound.
| Property | Value |
| Molecular Formula | C11H21N5O6 |
| Molecular Weight | 319.31 g/mol |
| Expected [M+H]+ Ion | ~320.15 m/z |
It is important to note that the specific fragmentation pattern can be influenced by the ionization method and the energy applied during the analysis. For derivatives of this compound, such as peptides incorporating this modified amino acid, mass spectrometry is invaluable for sequence verification and confirming the presence of the nitro-arginine residue.
Computational and Theoretical Studies
Molecular Modeling and Simulation of Boc-Arg(NO2)-OH and its Interactions
Molecular modeling and simulation techniques offer powerful tools for visualizing molecular structures, predicting their behavior in various environments, and understanding their interactions. These methods are instrumental in exploring the dynamic nature of molecules and their potential functional roles.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. For this compound, understanding its preferred conformations is essential for predicting its interactions with other molecules and its behavior in different chemical environments. Techniques such as molecular dynamics (MD) simulations and Monte Carlo (MC) methods are commonly employed. These simulations explore the potential energy surface of the molecule, identifying low-energy conformers that are statistically populated.
While specific published conformational analyses for this compound are not extensively detailed in the provided search results, general approaches used for similar amino acid derivatives can be inferred. For instance, studies on peptide mimetics and related amino acids utilize conformational searching algorithms, often coupled with energy minimization, to map out the conformational landscape uoa.gracs.org. These analyses typically involve systematically varying dihedral angles to identify energy minima, which are then refined using molecular mechanics or quantum chemical methods. The resulting low-energy conformers can be characterized by key dihedral angles, such as those around the peptide backbone and the side chain of arginine.
Predicting the reactivity of this compound involves understanding which parts of the molecule are most susceptible to chemical transformations. Computational methods can identify potential reaction sites by analyzing electronic properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrophilicity indices. These parameters help in predicting susceptibility to nucleophilic or electrophilic attack.
General computational approaches for predicting reactivity, such as those applied to thiols, include transition state calculations, Fukui functions, and local softness nih.gov. For this compound, these methods could be applied to predict:
Nucleophilic attack: Sites with partial positive charges or low electron density.
Electrophilic attack: Sites with high electron density or lone pairs.
Stability under synthetic conditions: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can model energy barriers for reactions like deprotection or side reactions under various conditions .
Specific reactivity predictions for this compound, such as identified reactive centers or predicted reaction pathways, are not explicitly detailed in the provided snippets. However, the presence of the Boc protecting group and the nitro group on the arginine side chain suggests potential sites for deprotection reactions under acidic conditions and possible reactivity associated with the nitro group under reducing conditions.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a rigorous framework for investigating the electronic structure and predicting spectroscopic properties of molecules. These methods offer atomic-level detail that complements molecular modeling.
Electronic structure analysis focuses on the distribution of electrons within a molecule, which dictates its chemical and physical properties. DFT calculations can determine parameters such as atomic charges, molecular orbital energies (including HOMO and LUMO), and electron density distributions. These properties are fundamental to understanding chemical bonding, reactivity, and spectroscopic behavior.
Studies on related compounds and general quantum chemical principles indicate that DFT can be used to analyze the electronic distribution in amino acid derivatives researchgate.netresearchgate.net. For this compound, such calculations would reveal:
Partial atomic charges: Quantifying the electron distribution on individual atoms, highlighting polar regions.
HOMO-LUMO gap: Indicating the molecule's electronic stability and potential for electron transfer or excitation. A smaller gap generally suggests higher reactivity.
Electron density: Visualizing regions of high and low electron density, which correlates with nucleophilic and electrophilic sites.
While specific numerical values for the electronic structure of this compound (e.g., precise atomic charges or HOMO-LUMO gap) are not provided in the current search results, these are standard outputs from DFT computations that would be relevant for detailed theoretical studies.
Quantum chemical calculations are widely used to predict spectroscopic properties, aiding in the interpretation of experimental data and the characterization of molecules. This includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. For this compound, these predictions would help assign specific signals to protons and carbons in the Boc group, the arginine backbone, and the side chain, including the nitro group. Studies on similar cyclic dipeptides have shown that DFT-based NMR prediction, often involving conformation averaging, can accurately reproduce experimental spectra researchgate.net.
IR Spectroscopy: IR spectroscopy provides information about molecular vibrations. DFT calculations can predict vibrational frequencies for characteristic functional groups within this compound, such as C=O stretches (Boc), N-H stretches, C-N stretches, and the characteristic vibrations associated with the nitro group (N=O stretching). These calculated frequencies, often scaled by a factor to match experimental values, can confirm the presence and environment of these functional groups researchgate.net.
Specific predicted spectroscopic data for this compound, such as precise chemical shifts or vibrational frequencies, are not detailed in the provided search results. However, the methodologies are well-established for similar amino acid derivatives.
Future Directions and Emerging Research Areas
Development of More Efficient and Greener Synthetic Routes
Research efforts are directed towards optimizing the synthesis of Boc-Arg(NO2)-OH to improve yields, reduce reaction steps, and minimize environmental impact. Traditional synthetic routes often involve multiple protection and deprotection steps, which can be resource-intensive and generate significant waste. Future directions include exploring catalytic methods, flow chemistry, and the use of more benign reagents and solvents. The development of one-pot synthesis strategies that combine protection and nitration steps could streamline production. Furthermore, investigating enzymatic or biocatalytic approaches for introducing the Boc and nitro functionalities could offer a greener alternative to conventional chemical synthesis, aligning with the principles of sustainable chemistry.
Exploration of Novel Protecting Group Chemistries for Arginine
While the Boc group is a well-established protecting group in peptide synthesis, research continues to explore alternative or complementary protecting group strategies for arginine to overcome specific challenges. The nitro (NO2) group itself has been revisited as a protecting group for the arginine side chain in solid-phase peptide synthesis (SPPS). Studies indicate that the NO2 group effectively prevents the formation of the problematic δ-lactam side product during peptide coupling, a common issue with unprotected or inadequately protected arginine residues researchgate.netnih.gov. It also demonstrates good stability in solution and can be removed under specific mild conditions, such as using SnCl2 in mild acidic media or via sonochemistry, offering an alternative to harsher deprotection methods researchgate.netnih.govnih.gov. Future research may focus on developing orthogonal protecting groups for the arginine side chain that are compatible with a wider range of peptide modifications and cleavage conditions, potentially offering greater flexibility in complex peptide synthesis and conjugation strategies.
Advanced Applications in Targeted Drug Delivery and Theranostics
This compound serves as a critical building block for synthesizing peptides and peptidomimetics with potential therapeutic applications. Its incorporation into peptide-based drug conjugates or delivery systems is an active area of research. For instance, peptides containing modified arginine residues, including nitroarginine (B1678959) derivatives, are being investigated for their ability to target specific cell types or tissues, potentially enhancing drug efficacy and reducing systemic toxicity. The nitro group's electronic properties might also be exploited in the design of prodrugs that release active agents under specific physiological conditions. Furthermore, the development of theranostic agents, which combine diagnostic imaging capabilities with therapeutic functions, could utilize peptides incorporating this compound to deliver imaging agents or therapeutic payloads to diseased sites.
Integration in Automated and High-Throughput Synthesis Platforms
The efficiency and reliability of this compound in automated peptide synthesis platforms are crucial for its broader adoption in research and industrial settings. Its compatibility with standard solid-phase peptide synthesis (SPPS) protocols, including automated synthesizers, is a key consideration. Research into optimizing coupling and deprotection cycles for nitroarginine-containing peptides can enhance throughput and yield. Furthermore, exploring its utility in high-throughput synthesis of peptide libraries for drug discovery or biological screening is a significant future direction. This includes assessing its stability under prolonged automated synthesis conditions and developing robust protocols for its incorporation into diverse peptide sequences. The development of efficient deprotection methods that are compatible with automated workflows, such as those utilizing sonochemistry, could further streamline its integration researchgate.netnih.gov.
Role in Understanding Complex Biological Systems at the Molecular Level
This compound and peptides synthesized using it can serve as invaluable tools for dissecting complex biological pathways. The nitro group can act as a stable modification that alters the physicochemical properties of arginine, allowing researchers to probe the role of specific arginine residues in protein-protein interactions, enzyme activity, or signaling cascades. For example, incorporating nitroarginine into peptides can help study the effects of guanidino group modification on peptide binding affinities or conformational stability. Additionally, the nitro group might be utilized as a handle for further chemical modifications or as a reporter group in biochemical assays. Future research could explore its use in developing specific inhibitors or modulators of enzymes that process arginine, or as probes to investigate cellular uptake and localization mechanisms of arginine-rich peptides.
Q & A
Q. What are the critical steps in synthesizing Boc-Arg(NO2)-OH, and how can side reactions during cleavage be minimized?
this compound is synthesized via Boc (tert-butoxycarbonyl) protection of the α-amino group and nitro (NO₂) protection of the arginine side chain. Key steps include:
- Coupling : Use dicyclohexylcarbodiimide (DCC) or HOBt-mediated activation for efficient Boc-group incorporation.
- Cleavage : HF cleavage removes the Boc group and resin (in solid-phase synthesis). However, the NO₂ group may undergo side reactions (e.g., reduction to ornithine). To mitigate this:
- Optimize cleavage time and temperature .
- Add scavengers (e.g., cresol) to trap reactive intermediates .
Q. Which analytical techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?
- Primary Techniques :
| Method | Key Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/ACN gradient | Purity assessment (>98%) |
| NMR | ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆ | Structural confirmation (e.g., Boc tert-butyl at δ 1.4 ppm) |
| Mass Spec | ESI-MS, [M+H]+ calculated for C₁₂H₂₂N₄O₆: 325.14 | Molecular weight validation |
- Resolving Data Contradictions :
- If NMR signals suggest impurities, cross-validate with HPLC retention times.
- For unexpected mass spec peaks, consider isotopic patterns or adducts (e.g., sodium/potassium) .
Advanced Research Questions
Q. How does the stability of this compound vary under acidic vs. basic conditions, and what implications does this have for peptide fragment condensation?
- Stability Profile :
- Acidic Conditions (e.g., TFA/HF) : NO₂ is stable but may reduce to NH₂ under prolonged exposure (>2 hours), risking ornithine formation .
- Basic Conditions : Avoid >pH 9, as nitro groups hydrolyze to nitroso (NO) intermediates, altering reactivity .
- Methodological Recommendations :
- Use TFA for short-term deprotection (<1 hour) in fragment condensation.
- For multi-step syntheses, prioritize orthogonal protecting groups (e.g., Pmc for arginine) to avoid side-chain interference .
Q. What experimental design principles ensure reproducibility in this compound-based peptide synthesis?
- Key Considerations :
- Reagent Ratios : Use 1.2 equivalents of this compound to avoid undercoupling.
- Solvent System : DCM/DMF (4:1) balances solubility and reaction kinetics.
- Documentation : Report exact cleavage times, scavengers, and purification gradients (e.g., 10–50% ACN over 20 mins) to enable replication .
- Troubleshooting :
- If yields drop below 70%, check for moisture ingress (hydrolyzes Boc groups) or expired coupling reagents.
Q. How can researchers reconcile conflicting data on this compound’s compatibility with non-standard resins (e.g., Wang vs. Merrifield)?
- Case Study :
- Wang Resin : Higher swelling in DMF improves coupling efficiency but may retain residual NO₂ after cleavage.
- Merrifield Resin : Lower swelling necessitates longer coupling times (~6 hours) but minimizes side products.
- Resolution Strategy :
- Compare HPLC profiles of peptides synthesized on both resins.
- Use MALDI-TOF to detect mass shifts indicative of incomplete deprotection .
Methodological Frameworks for Study Design
What criteria define a robust research question for studies involving this compound?
Apply the FINER framework:
- Feasible : Ensure access to HF cleavage facilities or alternative deprotection methods.
- Novel : Investigate understudied applications (e.g., nitro-arginine’s role in nitric oxide signaling).
- Ethical : Use fume hoods for HF handling; dispose of nitro-containing waste per EPA guidelines.
- Relevant : Align with peptide therapeutics or post-translational modification research .
Tables for Comparative Analysis
Table 1 : Stability of this compound Under Common Reaction Conditions
| Condition | Reagent | Stability | Risk of Side Reaction |
|---|---|---|---|
| Acidic Cleavage | HF/TFA | High (≤1 hr) | Moderate (ornithine) |
| Basic Deprotection | Piperidine | Low | High (nitroso formation) |
| Neutral Storage | DCM, -20°C | Excellent | None |
Table 2 : Analytical Techniques for Detecting Common Impurities
| Impurity | HPLC Retention Shift | NMR Signal (δ, ppm) | MS Adduct |
|---|---|---|---|
| Ornithine derivative | +0.5–1.0 min | δ 1.2 (CH₂CH₂CH₂NH₂) | [M+H-30]+ |
| Unprotected arginine | -2.0 min | δ 8.1 (free NH₂) | [M+H-100]+ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
